molecular formula C19H23NO B13374460 2-[1,1'-biphenyl]-4-yl-N-(1-methylbutyl)acetamide

2-[1,1'-biphenyl]-4-yl-N-(1-methylbutyl)acetamide

Katalognummer: B13374460
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: CPAHMPWCJWFJKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1,1’-biphenyl]-4-yl-N-(1-methylbutyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to an acetamide moiety, with a 1-methylbutyl substituent on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-biphenyl]-4-yl-N-(1-methylbutyl)acetamide typically involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Acylation: The biphenyl intermediate is then acylated using acetic anhydride to introduce the acetamide group.

    N-Alkylation: The final step involves the N-alkylation of the acetamide with 1-methylbutyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-[1,1’-biphenyl]-4-yl-N-(1-methylbutyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1,1’-biphenyl]-4-yl-N-(1-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[1,1’-biphenyl]-4-yl-N-(1-methylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-[1,1’-biphenyl]-4-yl-N-(1-methylbutyl)acetamide involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-biphenyl)-acetamide: Lacks the 1-methylbutyl substituent.

    N-(1-methylbutyl)-acetamide: Lacks the biphenyl group.

    4-biphenylcarboxylic acid: Contains a carboxylic acid group instead of an acetamide.

Uniqueness

2-[1,1’-biphenyl]-4-yl-N-(1-methylbutyl)acetamide is unique due to the combination of the biphenyl and 1-methylbutyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

N-pentan-2-yl-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C19H23NO/c1-3-7-15(2)20-19(21)14-16-10-12-18(13-11-16)17-8-5-4-6-9-17/h4-6,8-13,15H,3,7,14H2,1-2H3,(H,20,21)

InChI-Schlüssel

CPAHMPWCJWFJKJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.